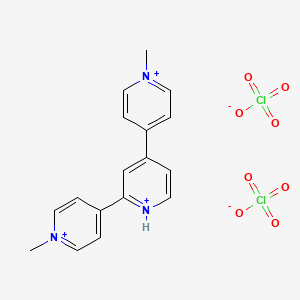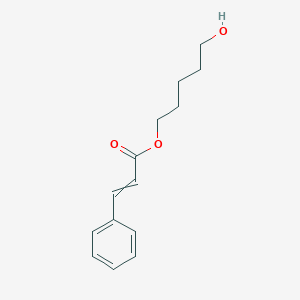
5-Hydroxypentyl 3-phenylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxypentyl 3-phenylprop-2-enoate is an organic compound characterized by the presence of a hydroxyl group attached to a pentyl chain and a phenylprop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxypentyl 3-phenylprop-2-enoate typically involves the esterification of 5-hydroxypentanol with 3-phenylprop-2-enoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxypentyl 3-phenylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The double bond in the phenylprop-2-enoate moiety can be reduced to form a saturated ester.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are commonly employed.
Substitution: Nucleophiles such as alkoxides or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated esters.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
5-Hydroxypentyl 3-phenylprop-2-enoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Hydroxypentyl 3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may act as a substrate for esterases, leading to its hydrolysis into 5-hydroxypentanol and 3-phenylprop-2-enoic acid. These products can then participate in further biochemical reactions, influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-phenylprop-2-enoate: Similar structure but with an ethyl group instead of a hydroxypentyl group.
Methyl 3-phenylprop-2-enoate: Similar structure but with a methyl group instead of a hydroxypentyl group.
3-Phenylprop-2-enoic acid: The parent acid of the ester.
Uniqueness
5-Hydroxypentyl 3-phenylprop-2-enoate is unique due to the presence of the hydroxyl group on the pentyl chain, which imparts distinct chemical and physical properties. This functional group allows for additional chemical modifications and interactions, making the compound versatile for various applications.
Properties
CAS No. |
111917-09-0 |
|---|---|
Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
5-hydroxypentyl 3-phenylprop-2-enoate |
InChI |
InChI=1S/C14H18O3/c15-11-5-2-6-12-17-14(16)10-9-13-7-3-1-4-8-13/h1,3-4,7-10,15H,2,5-6,11-12H2 |
InChI Key |
RXSKCHNCSFFPEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-{Sulfonylbis[(2-nitro-4,1-phenylene)oxy]}bis(4-ethylbenzene)](/img/structure/B14310644.png)

![4-Bromo-N-[2-(9H-fluoren-9-YL)-2-methylpropyl]benzamide](/img/structure/B14310656.png)
![2-{[1-(2-Hydroxyphenyl)-3-(2-methylphenyl)-3-oxopropyl]amino}benzoic acid](/img/structure/B14310661.png)
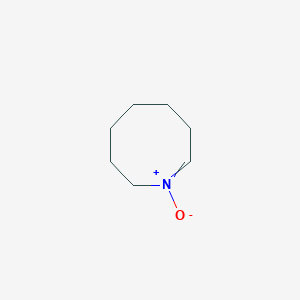
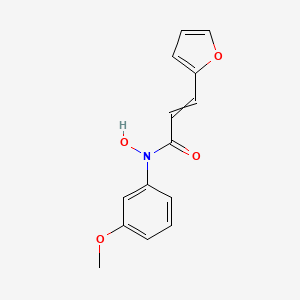
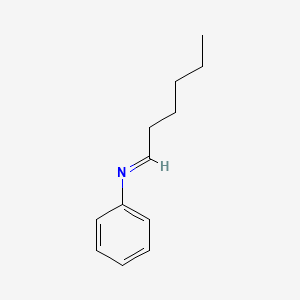
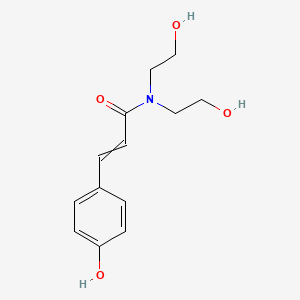

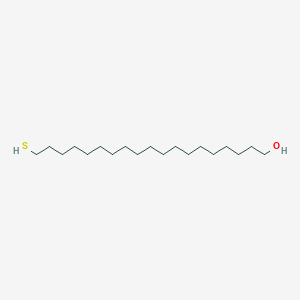
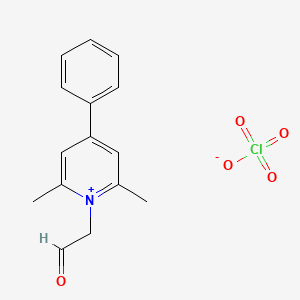

![1,4-Bis[(4-chlorophenyl)sulfanyl]-2-methylbenzene](/img/structure/B14310727.png)
